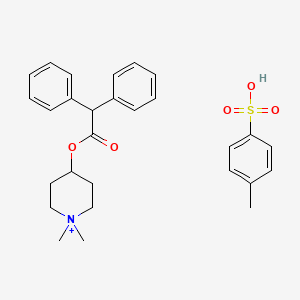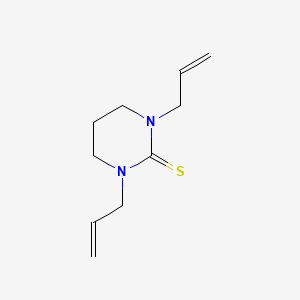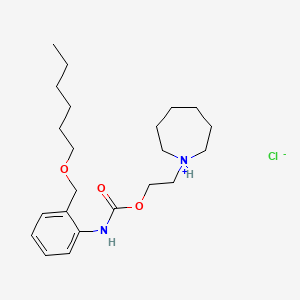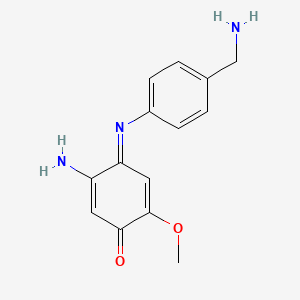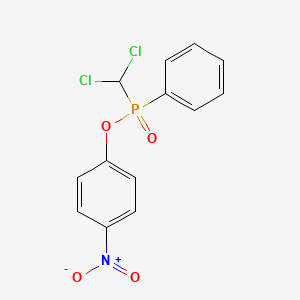![molecular formula C12H18SSi B14429685 Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane CAS No. 78905-13-2](/img/structure/B14429685.png)
Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane is an organosilicon compound with the molecular formula C12H18Si. This compound is characterized by the presence of a trimethylsilyl group attached to a prop-2-en-1-yl chain, which is further substituted with a phenylsulfanyl group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane typically involves the reaction of allyltrimethylsilane with phenylsulfanyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding hydrocarbon.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbons.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing the trimethylsilyl group into molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane involves its interaction with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, making it useful in various chemical reactions. The phenylsulfanyl group can undergo oxidation or reduction, leading to the formation of different products. The compound’s effects are mediated through its ability to participate in and facilitate specific chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allyltrimethylsilane: Similar in structure but lacks the phenylsulfanyl group.
Trimethylsilylpropene: Similar in structure but lacks the phenylsulfanyl group.
Phenylsulfanylpropene: Similar in structure but lacks the trimethylsilyl group.
Uniqueness
Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane is unique due to the presence of both the trimethylsilyl and phenylsulfanyl groups. This combination imparts specific reactivity and stability to the compound, making it valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
78905-13-2 |
|---|---|
Molekularformel |
C12H18SSi |
Molekulargewicht |
222.42 g/mol |
IUPAC-Name |
trimethyl(1-phenylsulfanylprop-2-enyl)silane |
InChI |
InChI=1S/C12H18SSi/c1-5-12(14(2,3)4)13-11-9-7-6-8-10-11/h5-10,12H,1H2,2-4H3 |
InChI-Schlüssel |
BZRRHRITBJXBPW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(C=C)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



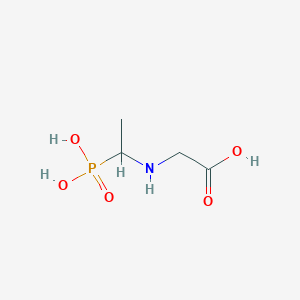
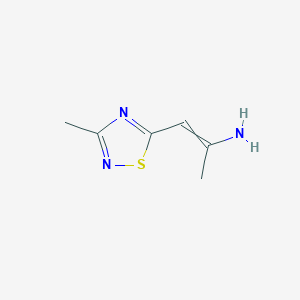

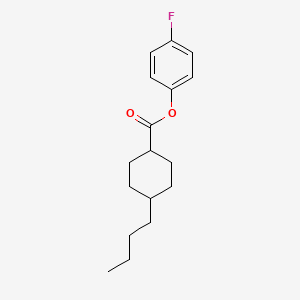
![2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B14429648.png)
![5-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14429655.png)
![(5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B14429658.png)
![3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14429662.png)
